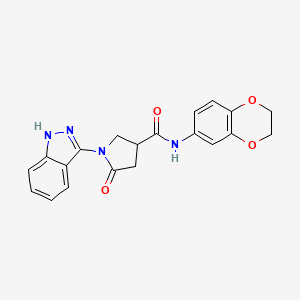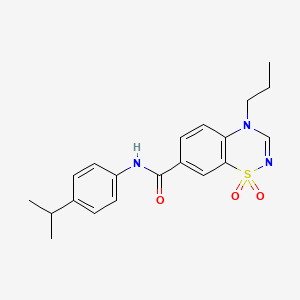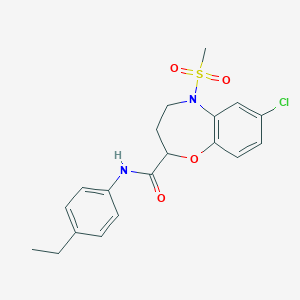
1-(benzylsulfonyl)-N-(2,6-dimethylphenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylsulfonyl piperidine carboxamide , is a synthetic organic compound. Its chemical structure consists of a piperidine ring with a benzylsulfonyl group attached to the nitrogen atom and a carboxamide group at the 3-position of the piperidine ring. This compound exhibits interesting pharmacological properties and has been studied for various applications.
Preparation Methods
2.1 Synthetic Routes: Several synthetic routes exist for the preparation of benzylsulfonyl piperidine carboxamide. One common method involves the reaction of 2,6-dimethylphenylpiperidine with benzylsulfonyl chloride in the presence of a base (such as triethylamine) to form the desired compound. The carboxamide group can be introduced using appropriate reagents, such as acyl chlorides or carboxylic acids.
2.2 Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs in a controlled laboratory environment. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for large-scale production.
Chemical Reactions Analysis
Benzylsulfonyl piperidine carboxamide undergoes various chemical reactions:
Oxidation: The benzylsulfonyl group can be oxidized to a sulfone, leading to changes in its properties.
Reduction: Reduction of the carbonyl group in the carboxamide moiety can yield the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the 3-position.
Scientific Research Applications
Benzylsulfonyl piperidine carboxamide has found applications in various fields:
Medicinal Chemistry: Researchers have explored its potential as a scaffold for drug development. Modifications to the benzylsulfonyl group or the piperidine ring can lead to compounds with specific biological activities.
Neuroscience: Due to its piperidine core, it has been investigated for its effects on neuronal receptors and ion channels.
Chemical Biology: It serves as a valuable tool in chemical biology studies, including target identification and validation.
Industry: Its derivatives may find use in agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The exact mechanism of action for benzylsulfonyl piperidine carboxamide depends on its specific derivatives. it likely interacts with cellular targets, such as receptors or enzymes, modulating their function. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
While benzylsulfonyl piperidine carboxamide is unique due to its specific substitution pattern, it shares similarities with other piperidine-based compounds. Notable analogs include:
N-Benzylpiperidine: Lacks the sulfonyl group but retains the piperidine core.
N-Alkylpiperidine Carboxamides: Variants with different alkyl substituents on the piperidine nitrogen.
Properties
Molecular Formula |
C21H26N2O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H26N2O3S/c1-16-8-6-9-17(2)20(16)22-21(24)19-12-7-13-23(14-19)27(25,26)15-18-10-4-3-5-11-18/h3-6,8-11,19H,7,12-15H2,1-2H3,(H,22,24) |
InChI Key |
KJYSSDKGJVOWCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11230692.png)
![Methyl 3-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B11230695.png)
![2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-furylmethyl)acetamide](/img/structure/B11230698.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11230707.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11230708.png)




![6-allyl-N-[4-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11230734.png)
![N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11230741.png)
![2-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B11230757.png)
![7-(1-Benzofuran-2-yl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11230758.png)
